molecular formula C14H14S2 B14362779 4,4'-(Ethane-1,2-diyl)di(benzene-1-thiol) CAS No. 92266-98-3

4,4'-(Ethane-1,2-diyl)di(benzene-1-thiol)

Cat. No.: B14362779
CAS No.: 92266-98-3
M. Wt: 246.4 g/mol
InChI Key: ROCVXEQKCOWTAG-UHFFFAOYSA-N
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Description

4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) is an organic compound characterized by the presence of two benzene rings connected by an ethane bridge, each ring bearing a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) typically involves the reaction of benzene-1-thiol with ethane-1,2-dithiol. One common method involves the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + 2 \text{BuLi} \rightarrow \text{C}_6\text{H}_4\text{SLi}_2 + 2 \text{BuH} ] [ \text{C}_6\text{H}_4\text{SLi}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{SLi})_2 ] [ \text{C}_6\text{H}_4(\text{SLi})_2 + 2 \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{SH})_2 + 2 \text{LiCl} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) involves its interaction with various molecular targets and pathways. The thiol groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Ethane-1,2-diyl)di(benzene-1-thiol) is unique due to its ethane bridge connecting two benzene rings, each with a thiol group. This structure provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

92266-98-3

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

4-[2-(4-sulfanylphenyl)ethyl]benzenethiol

InChI

InChI=1S/C14H14S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H,1-2H2

InChI Key

ROCVXEQKCOWTAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)S)S

Origin of Product

United States

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